Product packaging for Ethyl dicapthon(Cat. No.:CAS No. 6012-87-9)

Ethyl dicapthon

Cat. No.: B1671642
CAS No.: 6012-87-9
M. Wt: 325.71 g/mol
InChI Key: DHZFLGHMWUHWQO-UHFFFAOYSA-N
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Description

Contextualization within Organophosphorus Pesticide Research Organophosphorus compounds represent a significant class of pesticides, acting primarily through the inhibition of cholinesterase enzymesnih.gov. Ethyl dicapthon (B1670445) falls into this category, and research has explored its properties and potential applications as an insecticide and acaricidenih.govontosight.ai. Studies have investigated its effectiveness against various pests, such as aphids and boll weevils, and its use in controlling ticks on domestic animalsnih.gov. Academic research has also examined its metabolism in different organisms, including rabbits, rats, and houseflies, noting the formation of corresponding phenol (B47542) and oxon analogsnih.gov. The metabolic pathways, such as alkyl phosphate (B84403) hydrolysis, have been compared to those of other organophosphorus compoundsnih.gov.

Research findings related to Ethyl dicapthon's activity include observations of promising insecticidal activity, demonstrating high kill rates against aphids at certain concentrations and effectiveness against boll weevils with good residual activity nih.gov.

Historical Trajectories of Pesticide Science and Environmental Chemistry The history of pesticide science and environmental chemistry is marked by the development and study of various chemical agents designed to control pests, alongside a growing awareness of their environmental impactucdavis.educeebluenterprises.comnih.gov. The introduction of new pesticides accelerated in the mid-20th century, leading to increased interest in their fate and actions in the environmentucdavis.edu. Organophosphorus pesticides, including compounds like this compound, emerged as alternatives or complements to earlier classes of pesticides.

Academic research in environmental chemistry has focused on understanding how pesticides interact with the environment, including processes like metabolism and photodegradation nih.gov. The study of compounds like this compound contributes to this field by providing data on their persistence, degradation pathways, and potential for bioaccumulation, although detailed safety and environmental impact assessments are outside the scope here ontosight.ainih.gov. The evolution of pesticide science has also involved the development of analytical methods for detecting and quantifying pesticide residues in various matrices nih.govresearchgate.neteurl-pesticides.eu. Research on this compound has included the development of analytical laboratory methods for its detection nih.gov.

Detailed research findings on the chemical properties of this compound are available, including its physical description as a white solid, melting point, solubility in various solvents, vapor pressure, and log Kow nih.gov. Spectroscopic data, such as mass spectrometry and IR spectra, have also been documented nih.gov.

Here is a summary of some physical and chemical properties of Dicapthon (this compound) from research data:

PropertyValueSource
Physical DescriptionWhite solid; Crystals from methanol nih.gov
Melting Point53 °C nih.gov
SolubilitySoluble in acetone, cyclohexanone, ethyl acetate (B1210297), toluene (B28343), xylene, ethylene (B1197577) glycol, propylene (B89431) glycol, some oils; Practically insoluble in water nih.gov
Vapor Pressure0.0000036 mmHg nih.gov
Log Kow3.58 at 20 °C nih.gov
Molecular Weight297.65 g/mol nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13ClNO5PS B1671642 Ethyl dicapthon CAS No. 6012-87-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6012-87-9

Molecular Formula

C10H13ClNO5PS

Molecular Weight

325.71 g/mol

IUPAC Name

(2-chloro-4-nitrophenoxy)-diethoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C10H13ClNO5PS/c1-3-15-18(19,16-4-2)17-10-6-5-8(12(13)14)7-9(10)11/h5-7H,3-4H2,1-2H3

InChI Key

DHZFLGHMWUHWQO-UHFFFAOYSA-N

SMILES

CCOP(=S)(OCC)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl

Canonical SMILES

CCOP(=S)(OCC)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl

Appearance

Solid powder

Other CAS No.

6012-87-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ethyl dicapthon;  AI3-10615;  AI3 10615;  AI310615

Origin of Product

United States

Synthetic Pathways and Chemical Modification of Ethyl Dicapthon

Industrial Synthesis Methodologies for Ethyl Dicapthon (B1670445)

While specific detailed industrial synthesis methods for Ethyl dicapthon were not extensively detailed in the available literature, the synthesis of related organophosphorothioates, such as Dicapthon (the O,O-dimethyl analog), provides a strong indication of the likely industrial approach. Dicapthon is synthesized through the reaction of dimethyl phosphorochloridothionate with an alkali metal 2-chloro-4-nitrophenolate or with 2-chloro-4-nitrophenol (B164951) in the presence of a suitable base. nih.gov

By analogy, the industrial synthesis of this compound would likely involve the reaction of O,O-Diethyl chlorothiophosphate with 2-chloro-4-nitrophenol or its corresponding alkali metal salt. This nucleophilic substitution reaction, where the phenoxide oxygen attacks the phosphorus atom, is a common method for forming the P-O-aryl linkage in phosphorothioate (B77711) esters. The general reaction can be depicted as follows:

(C2H5O)2P(=S)Cl + HOC6H3(Cl)(NO2) + Base → (C2H5O)2P(=S)OC6H3(Cl)(NO2) + Base·HCl

In this reaction, a base is typically used to deprotonate 2-chloro-4-nitrophenol, forming the more nucleophilic phenoxide species, or to neutralize the hydrochloric acid generated during the reaction. Common bases for such reactions include alkali metal carbonates or hydroxides. The reaction is typically carried out in an appropriate solvent under controlled temperature conditions to optimize yield and purity.

Chemical Derivatization for Applied Research

Research into the chemical derivatization of this compound for specific applied research purposes appears to be limited in the readily available scientific literature. Chemical derivatization of organophosphorothioates can potentially involve modifications at several sites: the ethoxy groups, the thiophosphoryl group (P=S), the aromatic ring, or the chlorine and nitro substituents on the aromatic ring.

Potential chemical modifications could theoretically include:

Hydrolysis or Solvolysis: Reaction with water or other solvents, particularly under acidic or basic conditions, can lead to the cleavage of the ester linkages (P-O-alkyl or P-O-aryl) or the P=S bond. While often considered degradation pathways, controlled solvolysis could potentially yield desethyl or desphenyl derivatives for specific research applications.

Oxidation: The thiophosphoryl group (P=S) can be oxidized to a phosphoryl group (P=O), forming the corresponding oxon analog. This metabolic transformation is significant in biological systems and could potentially be replicated synthetically for research into the properties of the oxon species.

Reactions on the Aromatic Ring: Electrophilic or nucleophilic aromatic substitution reactions on the 2-chloro-4-nitrophenyl ring could be explored to introduce or modify substituents, although the existing chlorine and nitro groups would influence the reactivity and regioselectivity of such reactions.

Modification of Ethoxy Groups: While less common for applied research purposes compared to other modifications, the ethyl groups could potentially undergo reactions like transesterification under specific conditions, although this would likely require harsh reagents or catalysts.

Detailed research findings or data tables specifically describing the yields, conditions, and properties of this compound derivatives synthesized for applied research were not readily found within the scope of this investigation. Research involving this compound often focuses on its primary properties or environmental fate rather than the synthesis of novel derivatives for specific applications.

Environmental Dynamics and Transformation of Ethyl Dicapthon

Abiotic Degradation Pathways

Abiotic processes, such as hydrolysis and photolysis, play a significant role in the breakdown of Ethyl dicapthon (B1670445) in the environment.

Aqueous Hydrolysis Kinetics and pH Dependence

Aqueous hydrolysis is a primary abiotic degradation pathway for organophosphate pesticides like Ethyl dicapthon in moist soil and water. The rate of hydrolysis is influenced by factors such as temperature and pH. Studies have shown that the degradation rate of organophosphates, including dicapthon, increases with increasing pH, indicating that the process is catalyzed by alkaline conditions. nih.govuni.lu

Research on dicapthon in an aqueous system at 20 °C has determined hydrolysis half-lives of 49 days at pH 6.1 and 29 days at pH 7.4. fishersci.ca This demonstrates the pH dependence of the hydrolysis rate, with faster degradation occurring under slightly alkaline conditions compared to slightly acidic conditions. At a higher temperature of 37.5 °C and pH 7.4, the hydrolysis rate is also measured. fishersci.ca

The degradation of dicapthon in micellar solutions, which relates to aqueous degradation kinetics, has also been investigated. In the presence of o-iodosobenzoic acid, the degradation in a 2 mM CTAB micelle solution followed a second-order kinetic reaction with a rate constant of 473.46 ± 10.29 M⁻¹ min⁻¹ in the absence of hydroxypropylmethyl cellulose (B213188) (HPMC). The presence of HPMC was observed to decrease this acceleration effect.

Based on available data, the aqueous hydrolysis of this compound is a significant degradation route, with its kinetics being notably dependent on the pH of the environment.

Condition Half-life (days)
20 °C, pH 6.1 49
20 °C, pH 7.4 29
37.5 °C, pH 7.4 Data available in source fishersci.ca

Photochemical Degradation Processes in Environmental Compartments

Photochemical degradation, or photolysis, can contribute to the transformation of this compound, particularly in environmental compartments exposed to sunlight. In the vapor phase, dicapthon degrades rapidly through reaction with photochemically produced hydroxyl radicals, exhibiting a half-life of approximately 6 hours. nih.gov

Photolysis is a major transformation process for organic contaminants, occurring when compounds are exposed to light energy. While detailed studies specifically on the photolysis of this compound in various environmental matrices like water or soil are limited in the provided information, the rapid degradation observed in the vapor phase suggests that direct or indirect photolysis could be a relevant pathway in sunlit environments. nih.govfishersci.ca The extent of photodegradation in different environmental compartments would depend on factors such as light intensity, wavelength distribution, and the presence of photosensitizers.

Biotic Transformation Mechanisms

Biological processes, primarily mediated by microorganisms, also contribute to the degradation of this compound in the environment.

Microbial and Bacterial Metabolic Pathways

Microbial degradation plays a role in the environmental fate of organophosphate pesticides. While specific detailed microbial metabolic pathways for this compound are not extensively described in the provided results, general principles of organophosphate biodegradation and the metabolism of related compounds offer insights.

Bacteria are known to possess metabolic pathways for the degradation of chloronitrophenols (CNPs), which can be breakdown products of compounds like this compound. These bacterial pathways can involve the degradation of CNPs in various matrices, including broth culture and soil.

Although insufficient specific data is available regarding the relative importance of biodegradation for dicapthon in soil or water, other organophosphates are known to be degraded by soil microorganisms. nih.govuni.lu Environmental and microbial processes are significant in the degradation of many pesticides once they enter the environment.

Enzymatic Degradation by Environmental Microorganisms

Enzymatic degradation is a key mechanism by which microorganisms break down pesticides. For organophosphate compounds, enzymes such as esterases can catalyze the hydrolysis of ester bonds within the molecule, leading to detoxification.

Agrochemicals can be cleaved by either pH-dependent or enzymatic hydrolysis. Esterases, including carboxylesterase, arylesterase, and acetylesterase, are enzymes that can cleave ester linkages. Given that this compound is an organophosphate with ester bonds, enzymatic hydrolysis mediated by microbial esterases in soil and water is a likely biotic degradation pathway. The activity of these enzymes in the environment can significantly influence the rate of pesticide breakdown.

Microsomal Metabolism in Select Environmental Organisms

Studies on the metabolism of Dicapthon (this compound) in microsomal fractions from rabbit and rat liver, as well as housefly microsomes, have provided some understanding of its metabolic transformation, although these are not strictly "environmental organisms" in a broad ecological sense. nih.gov

In these microsomal systems, incubation with Dicapthon in the presence of NADPH2 and O2 resulted in the formation of the corresponding phenol (B47542) (2-chloro-4-nitrophenol) and the oxon analog (2-chloro-4-nitrophenyl dimethyl phosphate). nih.gov The formation of the oxon analog represents an activation step, while the subsequent conversion of the oxon analog to the corresponding phenol was also observed. nih.gov This indicates that microsomal enzymes, such as those from the cytochrome P450 superfamily, can be involved in both the activation and detoxification of this compound through oxidative desulfuration to the oxon and subsequent hydrolysis. nih.gov While these findings are from laboratory organisms, they suggest potential metabolic pathways that could occur in environmental organisms possessing similar enzyme systems.

Environmental Transport and Persistence Modeling

The environmental transport and persistence of organophosphate pesticides like this compound are influenced by their physical and chemical properties, as well as prevailing environmental conditions. These factors dictate how the compound moves through soil, water, and air, and how long it remains in these compartments before degradation occurs. Modeling environmental transport and persistence requires understanding processes such as adsorption, mobility, and degradation kinetics.

Soil Adsorption and Mobility Characteristics

Soil adsorption is a critical factor determining the mobility of a chemical compound in the terrestrial environment. Compounds that adsorb strongly to soil particles are less likely to leach into groundwater or be transported by surface runoff. For Dicapthon, estimated organic carbon-water (B12546825) partition coefficient (Koc) values range from 865 to 2100. nih.gov According to a suggested classification scheme, these Koc values indicate that Dicapthon has low mobility in soil. nih.gov This low mobility is consistent with its practical insolubility in water. nih.gov

The adsorption of pesticides in soil can be influenced by soil properties such as organic matter content and pH. While specific data on the influence of these factors on this compound or Dicapthon adsorption is not extensively detailed in the provided sources, studies on other organophosphate compounds suggest that increased soil organic matter generally leads to increased adsorption, while pH can influence the ionization state of compounds, thereby affecting their sorption behavior.

Persistence in Aquatic Ecosystems

The persistence of this compound in aquatic ecosystems is primarily governed by hydrolysis. Hydrolysis is a chemical reaction with water that breaks down the compound. Studies on Dicapthon have determined its aqueous hydrolysis half-lives at different pH values and temperatures. At 20 °C, the hydrolysis half-life of Dicapthon was found to be 49 days at pH 6.1 and 29 days at pH 7.4. nih.govechemi.comscispace.com These values indicate that Dicapthon can persist in water for several weeks, with the degradation rate increasing as the pH becomes more alkaline. nih.govechemi.com

Table 1: Aqueous Hydrolysis Half-Lives of Dicapthon

Temperature (°C)pHHalf-life (days)Source
206.149 nih.govechemi.com
207.429 nih.govechemi.comscispace.com

Influence of Environmental Factors on Fate and Transport

Several environmental factors influence the fate and transport of this compound and similar organophosphate pesticides.

pH: As demonstrated by the hydrolysis half-lives of Dicapthon, pH significantly affects its degradation rate in water and likely in moist soil as well. nih.govechemi.com Higher pH (more alkaline conditions) accelerates the hydrolysis of Dicapthon, leading to faster degradation. nih.govechemi.com

Temperature: Temperature is another crucial factor influencing the rate of chemical reactions, including hydrolysis. While specific temperature dependence data for this compound was not found, studies on other organophosphate pesticides indicate that degradation rates generally increase with increasing temperature. scispace.com

Soil Properties: Soil characteristics such as organic matter content, clay content, and pH influence adsorption and mobility. semanticscholar.orgresearchgate.net Higher organic matter and clay content can increase adsorption, reducing mobility. semanticscholar.orgresearchgate.net Soil pH affects the degradation rate, particularly hydrolysis. nih.govechemi.comresearchgate.net The moisture level in soil also plays a role, as hydrolysis is a significant degradation pathway in moist soil. echemi.com

Volatilization: While this compound and Dicapthon have relatively low vapor pressures nih.gov, volatilization from surfaces, particularly the soil-air interface when displaced by water, can contribute to their dissipation. acs.org

Biodegradation: The importance of biodegradation by microorganisms in the environmental fate of this compound is not clearly established in the provided sources. However, biodegradation is a known pathway for the degradation of some organic compounds in soil and water. nih.govresearchgate.net

Table 2: Estimated Soil Mobility of Dicapthon

Koc RangeMobility Classification (Suggested Scheme)Source
865-2100Low Mobility nih.gov

Ecotoxicological Modalities and Non Target Organism Responses to Ethyl Dicapthon

Biochemical Mechanisms of Action

The primary mode of action of Ethyl dicapthon (B1670445), consistent with other organophosphate pesticides, involves the inhibition of cholinesterase enzymes. This inhibition disrupts neurotransmission, leading to a cascade of physiological effects. Beyond cholinesterase inhibition, Ethyl dicapthon can also engage in other enzymatic interactions and induce metabolic disruptions in exposed organisms.

Cholinesterase Inhibition Dynamics in Invertebrates

Organophosphorus pesticides, including this compound (dicapthon), are generally more acutely toxic to invertebrates due to their potent inhibition of cholinesterase enzymes. semanticscholar.org This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132) at the synaptic cleft, as its breakdown is prevented. semanticscholar.org The resulting overstimulation of cholinergic receptors causes continuous nerve impulses, manifesting as muscle trembling, paralysis, and ultimately, mortality in affected invertebrates. semanticscholar.org While acetylcholinesterase (AChE) inhibition is a well-established biomarker for organophosphate exposure in various organisms, the relationship between the degree of AChE inhibition and lethality in estuarine invertebrates appears less distinct compared to that observed in fish. nih.gov

Ecological Impact on Non-Target Fauna

The application of pesticides inherently poses a hazard to non-target organisms within the environment. epa.gov this compound, having been used as an insecticide and acaricide, has the potential to impact various non-target fauna. nih.gov

Invertebrate Responses (e.g., Insecta, Acarina, Crustacea)

This compound (dicapthon) has demonstrated effectiveness against various insect species, including aphids and boll weevils. nih.gov Studies on stored-product insects, such as flour beetles, showed that dicapthon exhibited promising direct-contact, residue, and vapor toxicity. umn.edu As organophosphates are generally more deadly to invertebrates, exposure to this compound can lead to significant mortality in non-target insect populations. semanticscholar.org Aquatic invertebrates, including crustaceans, can be exposed to pesticides present in waterways through direct ingestion of contaminated water or food, or via absorption. epa.govepa.gov While specific data for this compound's impact on all invertebrate groups is limited in the provided results, general toxicity data for organophosphates indicates toxicity to crustaceans like Daphnia pulex and Gammarus lacustris. epa.gov Acarina (mites) and crustaceans (such as sea lice) are also recognized as potential targets for pesticidal compounds, highlighting the potential for this compound to affect these groups. google.comgoogleapis.com

Sub-Lethal Physiological and Behavioral Alterations in Environmental Organisms

Chronic exposure of environmental organisms to pesticides, even at sub-lethal concentrations, can lead to significant disruptions in their physiology and behavior, potentially causing structural imbalances within entire aquatic communities. epa.gov These sub-lethal effects can include alterations in blood parameters, the development of systemic lesions in various organs, and increased susceptibility to bacterial and fungal infections. epa.gov For organisms that accumulate pesticide residues, the vitality of developing larvae may be affected, potentially leading to premature termination of gestation and a reduction in reproductive success. epa.gov Furthermore, exposure can interrupt breeding cycles and migratory patterns. epa.gov While specific sub-lethal effects of this compound on a wide range of environmental organisms are not extensively detailed in the provided search results, studies on other organophosphates offer insights into potential impacts. For instance, sub-lethal exposure to malathion (B1675926) and diazinon (B1670403) has been shown to disrupt neurotransmitter homeostasis, affect redox status, induce histopathological changes, and alter hematological parameters in fish, serving as relevant examples of the kinds of sub-lethal physiological and behavioral alterations that organophosphates, including this compound, could potentially cause in environmental organisms. researchgate.net The detection of such environmentally induced sub-lethal effects in organisms is an important aspect of ecotoxicological assessment. ceebluenterprises.comusu.edu

Insecticide Resistance Phenotypes and Molecular Basis in Relation to Ethyl Dicapthon

Biochemical Resistance Mechanisms

Biochemical resistance mechanisms involve the increased capacity of the insect to metabolize, sequester, or excrete the insecticide before it can reach its target site in a toxic concentration ahdb.org.ukscienceopen.comresearchgate.net. Several enzyme systems play crucial roles in this detoxification process.

Cytochrome P450 Monooxygenase Overexpression and Activity

Cytochrome P450 monooxygenases (P450s) are a superfamily of enzymes involved in the metabolism of a wide range of endogenous and exogenous compounds, including insecticides nih.gov14.139.185. Overexpression or increased activity of specific P450 enzymes can lead to enhanced detoxification of organophosphate insecticides ahdb.org.uknih.gov. These enzymes typically catalyze oxidative reactions that convert the parent insecticide into less toxic metabolites, facilitating their excretion 14.139.185. While the search results did not specifically detail the interaction of Ethyl dicapthon (B1670445) with P450s, studies on resistance to other organophosphates highlight the significant role of P450-mediated metabolism 14.139.185nih.gov. For example, P450s are inferred to play an important role in insecticide resistance in Phthorimaea operculella field populations mdpi.com. Increased P450 activity has been associated with resistance to various insecticide classes, including organophosphates, in different insect species 14.139.185nih.gov.

Esterase-Mediated Detoxification Pathways

Esterases, particularly carboxylesterases (CarEs), are another major group of enzymes involved in the detoxification of organophosphate insecticides nih.gov14.139.185. These enzymes can hydrolyze the ester bonds in organophosphates, rendering them inactive 14.139.185. Increased production or altered catalytic efficiency of esterases is a common mechanism of resistance to organophosphates ahdb.org.uknih.govnih.gov. High esterase levels have been linked to resistance to organophosphates in species like the peach-potato aphid (Myzus persicae) ahdb.org.uk. In some cases, a specific altered esterase, such as the E3 esterase in Lucilia cuprina, has been identified as a basal resistance mechanism to organophosphates like diazinon (B1670403) researchgate.net. Studies on malathion (B1675926) resistance in Ceratitis capitata also suggest the involvement of esterase-mediated metabolic resistance nih.gov.

Data on esterase activity in relation to organophosphate resistance:

Insect SpeciesInsecticide (Example)Resistance Mechanism ImplicatedKey FindingSource
Cacopsylla pyriMonocrotophosIncreased PSMO (P450) and AChEAssociated with high resistance levels. nih.gov nih.gov
Myzus persicaeOrganophosphatesHigh Esterase levelsConfers variable resistance. ahdb.org.uk ahdb.org.uk
Lucilia cuprinaDiazinonAltered Esterase (E3)Basal resistance mechanism. researchgate.net researchgate.net
Ceratitis capitataMalathionEsterase-mediated metabolismSuggested involvement in resistance. nih.gov nih.gov
Tribolium castaneumMalathion, DichlorvosEsterases/CarboxylesterasesPlay a major role in conferring resistance. 14.139.185 14.139.185

Glutathione (B108866) S-Transferase Involvement in Xenobiotic Metabolism

Glutathione S-transferases (GSTs) are a diverse group of enzymes that play a role in detoxifying xenobiotics, including insecticides, by conjugating them with glutathione nih.gov14.139.185. This conjugation typically increases the water solubility of the compound, facilitating its excretion 14.139.185. While GSTs are involved in the metabolism of various insecticides, their specific contribution to Ethyl dicapthon resistance would depend on whether this compound or its metabolites are substrates for these enzymes. Studies indicate that GSTs can be responsible for resistance to organophosphates in some insects 14.139.185. However, a study on diazinon resistance in Lucilia cuprina found no significant correlation between resistance and total GST activity using a standard substrate researchgate.net. This suggests that the involvement of GSTs in organophosphate resistance can be species- and compound-specific.

Target-Site Insensitivity Mechanisms

Target-site insensitivity resistance involves alterations in the protein that the insecticide binds to, reducing the insecticide's ability to exert its toxic effect ahdb.org.ukscienceopen.com. For organophosphates like this compound, the primary target is acetylcholinesterase (AChE) ahdb.org.uk.

Modified Acetylcholinesterase (MACE) Phenotypes

Organophosphate insecticides inhibit AChE by phosphorylating a serine residue in the enzyme's active site, leading to the accumulation of acetylcholine (B1216132) and disruption of nerve function ahdb.org.uk. Modified Acetylcholinesterase (MACE) refers to alterations in the AChE enzyme that reduce its sensitivity to inhibition by organophosphates ahdb.org.uk. These modifications are typically caused by point mutations in the gene encoding AChE nih.govnih.gov. A common mutation associated with organophosphate resistance is a single amino acid substitution in the active site of AChE nih.govnih.gov. For example, a Gly328Ala mutation in the Ccace gene was found in a malathion-resistant strain of Ceratitis capitata, which resulted in reduced AChE activity and decreased sensitivity to malaoxon (B1675925) (the activated form of malathion) nih.gov. Similarly, mutations in the Ace1 gene, which encodes AChE, have been correlated with organophosphate resistance in Phthorimaea operculella mdpi.com. These mutations can sterically hinder the binding of the organophosphate or alter the enzyme's catalytic properties, thereby maintaining sufficient AChE activity even in the presence of the insecticide nih.gov. The MACE phenotype confers significant levels of resistance to organophosphates ahdb.org.uk.

Data on target-site mutations in AChE related to organophosphate resistance:

Insect SpeciesGene/EnzymeMutation(s) ImplicatedEffect on AChE/ResistanceSource
Ceratitis capitataCcace/AChEGly328AlaReduced AChE activity, less sensitive to malaoxon inhibition. nih.gov nih.gov
Phthorimaea operculellaAce1/AChEA201SMay mediate OP resistance. mdpi.com mdpi.com
Leptinotarsa decemlineataLdace2/AChET29P, R30K, I392TLikely contribute to AChE insensitivity. nih.gov nih.gov

Genetic Mutations Conferring Target-Site Alterations

Organophosphate insecticides, including this compound, primarily exert their toxic effects by inhibiting acetylcholinesterase (AChE), a crucial enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. irac-online.orgnih.gov Inhibition of AChE leads to the accumulation of acetylcholine at nerve synapses, causing continuous stimulation, paralysis, and ultimately death in insects. nih.gov

Resistance to organophosphates can arise from alterations at the target site, the AChE enzyme itself. Genetic mutations in the gene encoding AChE (often referred to as the Ace gene) can result in a modified enzyme with reduced sensitivity to inhibition by organophosphate insecticides. nih.govgoogle.commdpi.comnih.gov These mutations can prevent or reduce the binding of the insecticide to the enzyme's active site, thereby preserving AChE function and allowing the insect to survive exposure. google.com

Research has identified several point mutations in the Ace gene associated with reduced sensitivity to organophosphate and carbamate (B1207046) insecticides in various insect species. For example, studies on Drosophila melanogaster have revealed widespread mutations such as I161V, G265A, F330Y, and G368A in the AChE enzyme that confer resistance. nih.gov In the house fly (Musca domestica), mutations like Val260Leu, Ala316Ser, Gly342Ala, Gly342Val, and Phe407Tyr have been reported to contribute to organophosphate resistance. mdpi.com These mutations can occur individually or in combination within the same enzyme molecule, with combined mutations often leading to higher levels and broader spectrums of resistance. nih.govmdpi.com

While the specific impact of each identified mutation on the efficacy of this compound would require targeted studies, the general principle of target-site insensitivity through Ace gene mutations is a well-established mechanism of resistance to organophosphate insecticides as a class. nih.govgoogle.commdpi.comnih.gov

Data on specific Ace gene mutations and their impact on sensitivity to organophosphate insecticides like this compound can be complex, involving various insect species and different mutation combinations. Below is an illustrative table summarizing some reported mutations in AChE associated with organophosphate resistance in different insect species, based on general research findings on organophosphate resistance mechanisms:

Insect SpeciesReported Ace Gene Mutations (Examples)Associated Insecticide Class
Drosophila melanogasterI161V, G265A, F330Y, G368AOrganophosphates, Carbamates
Musca domesticaVal260Leu, Ala316Ser, Gly342Ala, Gly342Val, Phe407TyrOrganophosphates
Culex quinquefasciatusG119SOrganophosphates, Carbamates
Spodoptera frugiperdaA201S, G227A, F290VOrganophosphates, Carbamates

Note: This table presents examples of mutations reported in the context of organophosphate resistance and does not specifically quantify resistance levels to this compound for each mutation.

Cross-Resistance and Multiple Resistance Dynamics

Insecticide resistance is often not limited to a single compound. Cross-resistance occurs when a pest population resistant to one insecticide also exhibits resistance to other insecticides, typically those with the same mode of action. wsu.eduslideshare.netgoogle.com Since this compound is an organophosphate, resistance developed to this compound due to target-site insensitivity or metabolic detoxification mechanisms can confer cross-resistance to other organophosphate insecticides. wsu.eduwho.int Similarly, resistance to other organophosphates or even carbamates (which also target AChE) can lead to cross-resistance to this compound. wsu.eduwho.int

Multiple resistance, on the other hand, involves a pest population possessing distinct resistance mechanisms to insecticides from different mode of action groups. wsu.eduslideshare.net This can arise from sequential selection with different insecticides or from the simultaneous presence of multiple resistance alleles in the population. wsu.edu The dynamics of multiple resistance can be complex, involving the co-occurrence of target-site mutations, enhanced metabolic detoxification by enzymes like esterases, glutathione S-transferases, and cytochrome P450 monooxygenases, and reduced insecticide penetration. google.comwsu.edumdpi.comscienceopen.complos.org

Studies have shown that resistance to organophosphates can be linked to cross-resistance to other compounds within the same class. For instance, malathion resistance has been reported to entail cross-resistance to dimethyl phosphates like dicapthon and Chlorthion. who.int Parathion resistance developed under diazinon pressure has been shown to carry cross-resistance to the diethyl phosphate (B84403) phorate (B1677698) as well as diazinon. who.int These findings highlight the potential for resistance to this compound to impact the effectiveness of other organophosphates and vice versa.

The presence of multiple resistance mechanisms within a single pest population can significantly complicate control efforts, reducing the number of effective insecticides available. mdpi.com Understanding the specific cross-resistance patterns involving this compound in relevant pest species is crucial for designing effective resistance management strategies.

Strategic Approaches for Resistance Management

Managing insecticide resistance is essential to preserve the effectiveness of available control tools, including compounds like this compound. tamu.eduirac-online.org Effective Insecticide Resistance Management (IRM) strategies aim to minimize the selection pressure that leads to the evolution and spread of resistance. irac-online.orgirac-online.org

Key strategic approaches for managing resistance to insecticides like this compound, which target AChE, include:

Rotation or Alternation of Insecticides: This involves using insecticides from different Mode of Action (MoA) groups in sequence. irac-online.orgslideshare.netirac-online.orglucidcentral.org By rotating between insecticides with different target sites or mechanisms of action, the selection pressure for resistance to any single insecticide or MoA group is reduced. irac-online.orgirac-online.org For organophosphates like this compound (IRAC Group 1B), rotation with insecticides from other groups (e.g., pyrethroids - Group 3, neonicotinoids - Group 4, diamides - Group 28) is a core recommendation. irac-online.orgirac-online.orglucidcentral.org

Using Mixtures of Insecticides: Applying mixtures of insecticides with different MoAs can potentially delay the development of resistance, provided there is no positive cross-resistance between the components of the mixture and that both components are effective against the target population. slideshare.netresearchgate.net However, the use of mixtures requires careful consideration of potential interactions and resistance mechanisms. wsu.eduirac-online.org

Monitoring Resistance: Regularly monitoring pest populations for changes in susceptibility to insecticides is critical for detecting resistance early and implementing timely management interventions. nih.govtamu.eduirac-online.orgirac-online.org Monitoring can involve bioassays to determine resistance levels and molecular techniques to detect the presence and frequency of resistance-associated mutations. nih.govnih.gov

Preserving Susceptible Individuals: Strategies that maintain a proportion of susceptible individuals in the pest population can help dilute resistance genes through interbreeding. irac-online.orgresearchgate.net This can be achieved through approaches like providing untreated refuges within or adjacent to treated areas. irac-online.org

Using Insecticides at Appropriate Rates: Applying insecticides at recommended, effective rates is important. tamu.eduirac-online.org Using sub-lethal doses can select for resistant individuals and accelerate resistance development. tamu.eduresearchgate.net

Implementing these strategies requires a thorough understanding of the target pest's biology, the local resistance status, and the modes of action of the available insecticides. irac-online.orgirac-online.org Collaboration among researchers, extension services, and end-users is crucial for the successful implementation of IRM programs.

Here is an interactive table illustrating key resistance management strategies relevant to insecticides like this compound:

StrategyDescriptionRationale
Rotation/Alternation of MoAsSequential use of insecticides from different mode of action groups.Reduces selection pressure for resistance to a single MoA. irac-online.orgirac-online.orglucidcentral.org
Integrated Pest Management (IPM)Combining multiple control tactics (chemical, biological, cultural, etc.).Reduces reliance on chemical control, lowering overall selection pressure. slideshare.netirac-online.orglucidcentral.org
Resistance MonitoringRegularly assessing pest susceptibility and detecting resistance alleles.Enables early detection of resistance and informs timely management decisions. nih.govtamu.eduirac-online.orgirac-online.org
Preserving Susceptible IndividualsMaintaining a portion of the population unexposed to selection pressure.Dilutes resistance genes through interbreeding with resistant individuals. irac-online.orgresearchgate.net
Using Appropriate RatesApplying insecticides at recommended, effective concentrations.Minimizes selection for partially resistant individuals. tamu.eduresearchgate.net

Advanced Analytical Methodologies for Ethyl Dicapthon Detection and Quantification

Chromatographic Separation Techniques

Chromatography plays a vital role in separating Ethyl dicapthon (B1670445) from matrix components and other co-eluting compounds before detection.

Studies have demonstrated the applicability of GC-MS/MS for pesticide residue analysis, with Ethyl dicapthon being included in multi-residue screening methods pragolab.czlcms.cz. For instance, a method using triple quadrupole GC-MS for pesticide analysis in edible oils included Dicapthon (a related compound) with specific retention times and monitored transitions (m/z) for quantitation and confirmation pragolab.cz. While this compound itself was not explicitly listed with transitions in the provided snippets, the methodology for organophosphate pesticides like Dicapthon is directly relevant pragolab.czlcms.cz.

GC-Orbitrap-MS has also been validated for screening and quantitative analysis of pesticides in various matrices, including cereals eurl-pesticides.eu. A report on the validation of a QuEChERS method combined with GC-Orbitrap-MS listed Dicapthon with a screening detection limit of 0.005 mg/kg eurl-pesticides.eu. This highlights the capability of GC-Orbitrap-MS in achieving low detection limits for organophosphate pesticides eurl-pesticides.eu.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another powerful technique for pesticide analysis, particularly for compounds that are less volatile or thermally labile, although this compound is typically analyzed by GC eurl-pesticides.eunih.gov. LC-MS/MS employs similar principles to GC-MS/MS, using MRM transitions for sensitive and selective detection eurl-pesticides.eulcms.cz.

While direct applications of LC-MS/MS specifically for this compound were not prominently found in the provided search results, LC-MS/MS is widely used for the analysis of other organophosphate pesticides and polar compounds in environmental and biological matrices eurl-pesticides.eunih.govnih.gov. The principles of LC-MS/MS, including the use of electrospray ionization (ESI) and MRM for quantification and qualification, are applicable to a broad range of pesticides eurl-pesticides.eu.

Studies on the LC-MS/MS analysis of other compounds, such as ethyl glucuronide and ethyl sulfate, demonstrate the technique's capability for sensitive and reproducible quantification in complex matrices like urine, often employing sample dilution and specific chromatographic columns lcms.czthermofisher.com. This suggests that with appropriate method development, LC-MS/MS could potentially be applied to this compound, especially if sample characteristics or analytical goals necessitate a liquid chromatography approach.

Gas Chromatography-Mass Spectrometry (GC-MS/MS and GC-Orbitrap-MS) Applications

Spectroscopic Characterization Methods

Spectroscopic methods provide valuable information for the identification and structural elucidation of this compound.

Mass spectrometry is fundamental to both GC-MS and LC-MS techniques, providing information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments libretexts.orguni-saarland.de. Electron ionization (EI), commonly used in GC-MS, typically produces characteristic fragmentation patterns that serve as fingerprints for compound identification uni-saarland.dedocbrown.info.

For Dicapthon, mass spectral data indicates intense peaks at specific m/z values, such as 262 (100%), 125 (64%), 79 (35%), and 47 (23%) nih.gov. These fragments result from the predictable cleavage of chemical bonds within the molecule upon ionization libretexts.orguni-saarland.delibretexts.org. Analyzing these fragmentation patterns helps confirm the identity of the detected compound by comparing them to spectral libraries or known fragmentation pathways of similar organophosphates uni-saarland.delibretexts.org.

While specific fragmentation details for this compound were not as extensively detailed as for Dicapthon in the provided results, the principles of mass spectrometric fragmentation analysis for organophosphate esters are well-established nih.govlibretexts.org. Fragmentation often involves the cleavage of P-O, P-S, and C-O bonds, leading to characteristic ions related to the phosphate (B84403) or phosphorothioate (B77711) group and the organic substituents libretexts.org.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule based on their vibrational modes researchgate.netresearchgate.netspectroscopyonline.com. While less commonly used for routine trace analysis of pesticides in environmental samples compared to GC-MS or LC-MS, IR spectroscopy can be valuable for the structural confirmation of isolated or synthesized this compound standards researcher.life.

Mass Spectrometric Identification and Fragmentation Analysis

Sample Preparation and Extraction Protocols for Environmental Matrices

Effective sample preparation and extraction are critical steps to isolate this compound from complex environmental matrices and concentrate it to levels detectable by analytical instruments epa.govresearchgate.netgcms.cz. Environmental matrices such as water, soil, sediment, and biological samples require specific protocols to minimize matrix effects and maximize analyte recovery nih.govepa.govresearchgate.netpeerj.com.

Common extraction techniques for semi-volatile organic compounds like this compound from environmental matrices include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) researchgate.netepa.govamchro.com. LLE involves partitioning the analyte between two immiscible solvents researchgate.net. SPE uses a solid sorbent material to selectively retain the analyte while the matrix passes through, followed by elution with a strong solvent researchgate.netcloudfront.net.

For water samples, SPE is frequently employed using various sorbent materials designed to retain organophosphate pesticides researchgate.net. Parameters such as sorbent type, sample pH, and elution solvent are optimized to achieve high recovery and clean extracts researchgate.net.

For solid matrices like soil and sediment, techniques such as Soxhlet extraction, ultrasonic extraction, or accelerated solvent extraction (ASE) are used, often followed by cleanup steps to remove co-extracted interferences like lipids or humic substances gcms.czamchro.com. Cleanup can involve techniques such as solid-phase extraction cleanup or dispersive solid-phase extraction (d-SPE), as used in the QuEChERS method eurl-pesticides.eulcms.cz. The QuEChERS method, involving acetonitrile (B52724) extraction, partitioning with salts, and d-SPE cleanup, has been widely applied for pesticide residue analysis in various food and environmental matrices eurl-pesticides.eulcms.cz.

Detailed protocols for sample preparation often involve steps like homogenization, addition of drying agents (e.g., anhydrous sodium sulfate), extraction with organic solvents (e.g., hexane (B92381), ethyl acetate (B1210297), acetonitrile), centrifugation, filtration, and sometimes concentration or solvent exchange steps eurl-pesticides.eulcms.czepa.govamchro.com. The choice of solvent and cleanup procedure depends on the matrix and the target analyte's properties epa.govamchro.com. For instance, ethyl acetate is mentioned as a suitable solvent for concentrated stock solutions of some triazines, and toluene (B28343) or hexane for organophosphate pesticides epa.gov.

The stability of this compound in samples during collection, storage, and extraction is also a critical consideration epa.govcloudfront.net. Proper storage conditions, such as refrigeration or freezing, are necessary to prevent degradation epa.govcloudfront.net.

While specific recovery data for this compound across a wide range of environmental matrices using these advanced methods were not comprehensively available, studies on similar organophosphate pesticides demonstrate the effectiveness of these techniques in achieving acceptable recoveries and detection limits for environmental monitoring eurl-pesticides.euresearchgate.net.

QuEChERS Methodology Adaptations

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation approach for pesticide residue analysis in food and feed matrices. sigmaaldrich.comlcms.czwaters.com It typically involves acetonitrile extraction followed by a salting-out step and a dispersive solid-phase extraction (d-SPE) clean-up. sigmaaldrich.comlcms.czwaters.com

While the core QuEChERS method provides a robust foundation, adaptations are often necessary depending on the matrix type. For matrices with high water content, such as fruits and vegetables, the standard QuEChERS procedure is highly effective. sigmaaldrich.comwaters.com For dry matrices, like cereals, the method may require the addition of water before extraction to ensure efficient partitioning of analytes into the organic phase. waters.comeurl-pesticides.eueurl-pesticides.eu

Modifications to the extraction solvent have also been explored. While acetonitrile is the most common solvent in QuEChERS due to its compatibility with both GC-MS and LC-MS analysis, ethyl acetate can be used as an alternative. lcms.czwaters.com However, ethyl acetate can extract more non-polar co-extractives, such as lipids, which may necessitate additional clean-up steps like gel permeation chromatography (GPC), particularly for fatty matrices. lcms.czwaters.com

The d-SPE clean-up step in QuEChERS utilizes various sorbents to remove matrix interferences. Primary-secondary amine (PSA) sorbent is commonly used to remove fatty acids, sugars, and other polar co-extractives, making it suitable for many plant-based commodities. sigmaaldrich.comwaters.com Other sorbents like C18 (for removing non-polar compounds) and graphitized carbon black (GCB, for removing pigments and sterols) may be used in combination with PSA depending on the matrix and the target analytes. sigmaaldrich.comwebsiteonline.cn Adaptations involving specific sorbent combinations are crucial to minimize matrix effects and improve the accuracy and sensitivity of the analysis for compounds like this compound.

Other Extraction and Clean-up Procedures

Beyond QuEChERS, various other extraction and clean-up techniques are employed for pesticide residue analysis, which can be applicable to this compound. Traditional solvent extraction methods, often involving solvents like acetone, ethyl acetate, or hexane, followed by liquid-liquid partitioning or solid-phase extraction (SPE) columns, have been historically used. lcms.czwebsiteonline.cntandfonline.comgcms.cz These methods can be more labor-intensive and require larger solvent volumes compared to QuEChERS. lcms.cz

Accelerated solvent extraction (ASE) is another technique that utilizes elevated temperature and pressure to enhance the extraction efficiency of analytes from solid or semi-solid matrices. waters.comgcms.czmytracefinder.com ASE can offer benefits in terms of speed and automation, and it is often coupled with clean-up steps like GPC to handle complex matrices. waters.commytracefinder.com

Clean-up procedures are critical to reduce matrix effects and protect analytical instrumentation. Techniques such as GPC are effective in separating pesticides from high-molecular-weight co-extractives like lipids and polymers. waters.commytracefinder.com SPE using various sorbents (e.g., Florisil, silica, C18, PSA) can selectively remove different types of interferences. websiteonline.cntandfonline.comgcms.cz Protein coagulation and partition methods have also been used, particularly for matrices like milk. tandfonline.com The choice of extraction and clean-up procedure depends on the matrix complexity, the required sensitivity, and the specific properties of the target analyte.

Method Validation and Performance Parameters

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing reliable and accurate results for the detection and quantification of this compound. Key performance parameters are evaluated during validation.

Detection Limits and Quantification Limits

Detection limits (LODs) and quantification limits (LOQs) are fundamental parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. mytracefinder.comresearchgate.neteurl-pesticides.eupragolab.czeurl-pesticides.eu

These limits are typically determined experimentally, often based on the signal-to-noise ratio (S/N) of the analyte peak at low concentrations (e.g., S/N > 3 for LOD and S/N > 10 for LOQ). pragolab.cz Regulatory guidelines, such as those provided by SANTE, often specify target reporting limits (e.g., 0.01 mg/kg for many pesticides), and validated methods must be able to consistently achieve these levels. mytracefinder.com

In multi-residue pesticide analysis, reported LODs can range widely depending on the pesticide, the matrix, and the specific analytical technique used. Studies have reported LODs in the range of 0.02 to 19 µg/kg and LOQs from 0.07 to 63 µg/kg for various pesticides in different matrices using GC-MS/MS. pragolab.cz For screening methods using GC-Orbitrap-MS, screening detection limits (SDLs) have been reported, with values as low as 0.005 mg/kg for many compounds. eurl-pesticides.eueurl-pesticides.eueurl-pesticides.eu For "Dicapthon" (PubChem CID 17168), an SDL of 0.005 mg/kg has been reported in cereals using a QuEChERS method with GC-Orbitrap-MS. eurl-pesticides.eu While specific LOD/LOQ values for this compound (PubChem CID 201452) were not explicitly found in the search results, the values for related organophosphates and the reported ranges for multi-residue methods provide an indication of the expected sensitivity.

Retention Time and Mass Accuracy Criteria

Retention time (RT) and mass accuracy are critical parameters for the identification and confirmation of analytes in chromatographic-mass spectrometric methods. Retention time refers to the time it takes for an analyte to elute from the chromatographic column under specific conditions. nih.govmdpi.com Mass accuracy refers to the difference between the measured mass-to-charge ratio (m/z) of an ion and its theoretical exact mass.

In pesticide residue analysis using GC-MS or LC-MS, analytes are identified based on matching their retention times and mass spectral data (full scan spectra, selected ions, or fragment ions in MS/MS) to those of analytical standards. eurl-pesticides.eueurl-pesticides.eueurl-pesticides.eupragolab.czeurl-pesticides.eu Consistent and stable retention times are essential for reliable identification, especially in multi-residue methods analyzing a large number of compounds. mdpi.comlcms.cz Factors such as column temperature programs, carrier gas flow rates, and matrix components can influence retention times, and methods are validated to ensure acceptable retention time stability. nih.govmdpi.comlcms.cz

Mass spectrometry provides high selectivity and sensitivity. For confirmation, the detection of specific ions or fragment ions at the correct relative abundances, in addition to matching the retention time, is required. eurl-pesticides.eueurl-pesticides.eupragolab.czeurl-pesticides.eu High-resolution mass spectrometry (HRMS), such as Orbitrap or Q-TOF systems, offers high mass accuracy (typically measured in parts per million, ppm), which significantly enhances the confidence of identification by allowing for the determination of the elemental composition of ions. eurl-pesticides.eueurl-pesticides.eueurl-pesticides.eueurl-pesticides.eunih.gov Validation criteria often specify acceptable tolerances for mass accuracy (e.g., ≤ 5 ppm) for target ions and fragment ions. eurl-pesticides.eueurl-pesticides.eueurl-pesticides.eu For example, in one validation study using GC-Orbitrap-MS, validated pesticides fulfilled screening detection criteria including a retention time override of 60 seconds and mass accuracy of the target peak and at least two fragment ions ≤ 5 ppm. eurl-pesticides.eueurl-pesticides.eueurl-pesticides.eu

Computational and Theoretical Frameworks for Ethyl Dicapthon Characterization

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a correlation between the structural and physicochemical properties of compounds and their biological activities or other properties. taylorfrancis.comexcli.de The fundamental principle of QSAR is that the activity of a chemical is a function of its molecular structure. taylorfrancis.com By quantifying molecular features using descriptors, mathematical models can be built to predict the activity of new or untested compounds. taylorfrancis.comexcli.denih.gov

QSAR studies have been applied to various organophosphorus compounds, including Dicapthon (B1670445) (CID 17168), a related structure to Ethyl dicapthon. For instance, QSAR models have been developed to predict the toxicity of organic chemicals, including Dicapthon, to organisms like Chlorella vulgaris. bogazici.edu.trqsardb.orgpsu.edu These models utilize various molecular descriptors to explain and predict the observed toxicity. psu.edu

While direct QSAR data specifically for this compound was not extensively found in the search results, the application of QSAR to related organophosphates suggests its potential for predicting various properties of this compound, such as its potential toxicity to different organisms or its physicochemical properties relevant to its environmental fate. The process typically involves defining a relevant endpoint (e.g., toxicity value), calculating molecular descriptors that capture electronic, steric, and hydrophobic features, and then using statistical or machine learning methods to build a predictive model. taylorfrancis.comexcli.denih.gov

Examples of molecular descriptors commonly used in QSAR include:

Physicochemical descriptors: Log P (octanol-water partition coefficient), solubility, vapor pressure.

Electronic descriptors: Partial charges, frontier molecular orbital energies (HOMO, LUMO).

Steric descriptors: Molecular volume, surface area, shape descriptors.

Topological descriptors: Connectivity indices, graph-based descriptors.

A QSAR model for this compound could potentially correlate a combination of these descriptors with an observed activity or property, allowing for predictions on its behavior without the need for extensive experimental testing for every endpoint.

Density Functional Theory (DFT) Applications in Reaction Mechanism Analysis

Density Functional Theory (DFT) is a quantum mechanical computational method widely used to investigate the electronic structure and properties of molecules, as well as to analyze reaction mechanisms. DFT calculations can provide insights into transition states, activation energies, and reaction pathways, offering a detailed understanding at the atomic level. researchgate.net

Applications of DFT in studying reaction mechanisms of organic and organometallic compounds are numerous. For example, DFT has been employed to study the mechanisms of reactions involving ethyl groups or phosphorus-containing compounds. Studies have utilized DFT to explore the mechanisms of reactions like the Arbuzov reaction involving ethyl halides and phosphines chemrxiv.org, the hydrogenation of ethyl acetate (B1210297) rsc.org, and the anionic polymerization of ethyl α-cyanoacrylate sioc-journal.cn. DFT has also been applied to study reaction mechanisms on surfaces, such as the beta-hydride elimination of ethyl on copper surfaces nih.gov. Furthermore, DFT has been used to investigate the reaction mechanisms of oxidation processes catalyzed by metal complexes nih.gov.

While specific DFT studies detailing the reaction mechanisms of this compound itself were not identified in the search results, the method is well-suited for exploring its potential transformation pathways in various environments. For an organophosphorus compound like this compound, DFT could be applied to study:

Hydrolysis: Investigating the mechanism and energy barrier for the hydrolysis of the ester or the P-S bond under different pH conditions.

Oxidation/Reduction: Analyzing the mechanisms of redox reactions that this compound might undergo in the environment.

Photodegradation: Studying the excited states and potential photochemical reaction pathways upon exposure to light.

Interactions with other molecules: Exploring the initial steps of reactions with environmental components like enzymes or minerals.

By calculating the energies of reactants, transition states, and products along a reaction pathway, DFT can help determine the feasibility and dominant mechanisms of this compound's transformations.

Molecular Dynamics Simulations of Environmental Interactions

Molecular Dynamics (MD) simulation is a computational technique that models the physical movements of atoms and molecules over time. By simulating the interactions between particles based on defined force fields, MD can provide dynamic insights into the behavior of molecules in various environments. nih.gov This is particularly useful for understanding processes that involve molecular motion and conformational changes.

MD simulations are increasingly used to study the interactions of chemicals in environmental contexts. Examples include studying the binding of environmental contaminants to proteins nih.govmdpi.com, the behavior of molecules at interfaces (e.g., water-lipid, water-mineral), and the interactions of emerging pollutants like nanoplastics with environmental matrices rsc.org. MD simulations can reveal details about the stability of complexes, the nature of binding interactions (e.g., hydrogen bonding, hydrophobic interactions), and the diffusion of molecules in different media.

Although the search results did not provide examples of MD simulations specifically applied to this compound's environmental interactions, the technique could be valuable for understanding its fate and transport. Potential applications of MD simulations for this compound include:

Sorption to soil organic matter or minerals: Simulating the adsorption and desorption processes of this compound on different soil components to understand its mobility and persistence in soil.

Membrane permeability: Investigating how this compound interacts with biological membranes, which is relevant for understanding its uptake by organisms.

Interactions with environmental enzymes: Studying the binding and potential degradation of this compound by enzymes present in soil or water.

Behavior in aqueous solutions: Simulating the solvation and aggregation behavior of this compound in water under varying conditions.

MD simulations can provide time-dependent information on the conformational dynamics and interaction energies, offering a more realistic picture of this compound's behavior in complex environmental systems compared to static methods.

Prediction of Environmental Behavior from Molecular Descriptors

Predicting the environmental behavior of chemicals is crucial for assessing their potential impact. Computational methods, particularly those employing molecular descriptors and machine learning algorithms, are increasingly used for this purpose. peercommunityin.orgresearchgate.netpeercommunityjournal.orgbiorxiv.orgpeercommunityjournal.org Molecular descriptors, which numerically represent different aspects of a molecule's structure and properties, can be used as input variables in predictive models. peercommunityin.orgresearchgate.net

Various machine learning techniques, including linear and non-linear methods, have been applied to predict environmental endpoints such as ecotoxicity factors and persistence. researchgate.netpeercommunityjournal.orgpeercommunityjournal.org Studies have shown that models based on molecular descriptors can effectively predict the environmental fate and effects of organic compounds. peercommunityin.orgresearchgate.netpeercommunityjournal.org The use of a diverse set of molecular descriptors, capturing different facets of molecular structure and properties, is key to building robust predictive models. peercommunityin.org

For this compound, predicting its environmental behavior from molecular descriptors would involve:

Calculating a comprehensive set of molecular descriptors: This would include descriptors related to its size, shape, electronic properties, polarity, and lipophilicity.

Using pre-trained predictive models or building new ones: Existing models trained on datasets of chemicals with known environmental properties could be used to predict the behavior of this compound. Alternatively, if sufficient experimental data were available for this compound and similar compounds, new models could be developed.

Predicting key environmental parameters: These could include parameters like the octanol-water partition coefficient (log Kow), soil adsorption coefficient (Koc), bioconcentration factor (BCF), and degradation rates.

Historical Agricultural Implementation and Regulatory Trajectories of Ethyl Dicapthon

Past Applications in Pest and Acarid Control

Historically, ethyl dicapthon (B1670445) served as both an insecticide and an acaricide in agriculture. nih.govontosight.ai It was used to manage various pests that could harm crops. ontosight.ai Beyond crop protection, its use included controlling ticks on domestic animals. nih.gov Early evaluations highlighted its contact, residue, and vapor toxicity against certain stored-product insects, such as flour beetles and black carpet beetle larvae, showing promising results in laboratory studies. umn.edu

Evolution of Regulatory Status and Withdrawal in Key Regions

The regulatory status of ethyl dicapthon has evolved significantly over time, leading to its withdrawal from use in certain regions. In the United States, this compound is no longer registered as a pesticide and its registration has been cancelled. nih.gov The production of dicapthon by American Cyanamid Co. has been discontinued (B1498344). nih.gov Regulatory changes, such as the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) Amendments of 1988 in the U.S., mandated the reregistration of pesticides initially registered before November 1, 1984, and established priorities for this process. federalregister.gov Active ingredients were categorized into lists based on criteria including food and feed use, potential as groundwater contaminants, potential residues in shellfish, significant data gaps, and concerns regarding worker exposure in agricultural settings. federalregister.govun.org While specific details regarding the precise timeline and reasons for this compound's withdrawal across all key regions are not extensively detailed in the provided information, its cancelled registration status in the U.S. and discontinued production indicate a global trend away from its use. nih.gov

Q & A

Q. How can systematic reviews optimize literature searches on this compound’s environmental fate?

  • Methodological Answer : Use Boolean operators in Scopus/Web of Science (e.g., "this compound" AND (degradation OR "half-life")). Screen studies via PRISMA flow diagrams. Critically appraise sources using the COSMOS-E framework (reliability, relevance). Differentiate peer-reviewed data from gray literature .

Q. Tables

Analytical Parameter HPLC-UV Conditions GC-ECD Conditions
ColumnC18 (5 µm, 250 mm)DB-5MS (30 m × 0.25 mm)
Mobile PhaseAcetonitrile:Water (60:40)Helium (1.5 mL/min)
Detection Limit0.01 µg/L0.005 µg/L
Reference StandardUSP-grade this compoundEPA Method 8141B

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.